5-Ethenyl-2-(tetrazol-1-yl)pyridine
Overview
Description
5-Ethenyl-2-(tetrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-vinylpyridine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-(tetrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole or pyridine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole ring.
Scientific Research Applications
5-Ethenyl-2-(tetrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-(tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the ethenyl group.
2-(1H-Tetrazol-5-yl)thieno[2,3-b]pyridine: Contains a thieno ring instead of a pyridine ring.
5-(1H-Tetrazol-5-yl)isophthalic acid: Contains an isophthalic acid moiety instead of a pyridine ring.
Uniqueness
5-Ethenyl-2-(tetrazol-1-yl)pyridine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-ethenyl-2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2 |
InChI Key |
IJYKNWNBJDYCRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.